molecular formula C9H6F2O3 B13594185 3-(3,5-Difluorophenyl)-2-oxopropanoic acid

3-(3,5-Difluorophenyl)-2-oxopropanoic acid

Cat. No.: B13594185
M. Wt: 200.14 g/mol
InChI Key: ABQNNXIBZSKYFW-UHFFFAOYSA-N
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Description

3-(3,5-Difluorophenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of a difluorophenyl group attached to an oxopropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 3,5-difluoroaniline as a starting material, which is then subjected to various chemical reactions to introduce the oxopropanoic acid group . The reaction conditions often include the use of catalysts and specific reagents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of 3-(3,5-Difluorophenyl)-2-oxopropanoic acid may involve large-scale chemical processes that optimize the reaction conditions for cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Difluorophenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are typically optimized to achieve the desired product with high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

3-(3,5-Difluorophenyl)-2-oxopropanoic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism by which 3-(3,5-Difluorophenyl)-2-oxopropanoic acid exerts its effects involves its interaction with specific molecular targets. The difluorophenyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The oxopropanoic acid moiety can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(3,5-Difluorophenyl)-2-oxopropanoic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the difluorophenyl group and the oxopropanoic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H6F2O3

Molecular Weight

200.14 g/mol

IUPAC Name

3-(3,5-difluorophenyl)-2-oxopropanoic acid

InChI

InChI=1S/C9H6F2O3/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4H,3H2,(H,13,14)

InChI Key

ABQNNXIBZSKYFW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)CC(=O)C(=O)O

Origin of Product

United States

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